L-Threonine-15N,d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C4H9NO3 |
|---|---|
Molecular Weight |
125.14 g/mol |
IUPAC Name |
(2S,3R)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1D3,2D,3D,5+1 |
InChI Key |
AYFVYJQAPQTCCC-QOCGKAENSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])O)[15NH2] |
Canonical SMILES |
CC(C(C(=O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
L-Threonine-15N,d5: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of L-Threonine-15N,d5 in metabolic research. This stable isotope-labeled amino acid serves as a powerful tracer for elucidating complex biological processes, offering high precision and sensitivity in quantitative studies. Its use spans across various domains, including metabolic flux analysis, protein turnover studies, and quantitative proteomics, providing critical insights into cellular physiology and disease states.
Core Applications in Metabolic Research
This compound is a deuterated and 15N-labeled form of the essential amino acid L-Threonine. This isotopic labeling allows for its differentiation from its naturally occurring, or "light," counterpart in mass spectrometry and NMR-based analyses. Its primary applications in metabolic research include:
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Metabolic Flux Analysis (MFA): this compound is utilized as a tracer to map and quantify the flow of metabolites through various biochemical pathways. By tracking the incorporation of the stable isotopes into downstream metabolites, researchers can determine the relative and absolute fluxes of metabolic networks. This is particularly valuable for understanding the central carbon metabolism and amino acid biosynthesis.
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Protein Turnover Studies (Dynamic SILAC): In the field of proteomics, this compound is employed in dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments to measure the rates of protein synthesis and degradation. By introducing the "heavy" this compound into the cell culture medium, newly synthesized proteins become labeled. The rate of incorporation of the heavy label and the dilution of the light label over time provide a direct measure of protein turnover kinetics.
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Quantitative Proteomics: As a stable isotope-labeled internal standard, this compound is crucial for accurate quantification of proteins and peptides in complex biological samples. It is added to a sample at a known concentration, allowing for the precise determination of the absolute or relative abundance of the corresponding unlabeled analyte.
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Biomolecular NMR: The isotopic labels in this compound are also valuable in Nuclear Magnetic Resonance (NMR) spectroscopy to probe the structure, dynamics, and binding of macromolecules.
Data Presentation: Quantitative Insights
The following tables summarize the types of quantitative data that can be obtained using this compound in metabolic research. The specific values presented are illustrative and would be determined experimentally.
| Parameter | Description | Example Value | Analytical Technique | Reference Application |
| Metabolic Flux Rate | The rate of flow of metabolites through a specific reaction or pathway. | 50 µmol/g/hr | GC-MS, LC-MS/MS | Metabolic Flux Analysis |
| Protein Synthesis Rate (ks) | The fractional rate at which a protein is synthesized. | 0.1 hr-1 | LC-MS/MS | Dynamic SILAC |
| Protein Degradation Rate (kdeg) | The fractional rate at which a protein is degraded. | 0.05 hr-1 | LC-MS/MS | Dynamic SILAC |
| Protein Half-life (t1/2) | The time it takes for half of the existing pool of a protein to be degraded. | 13.9 hours | LC-MS/MS | Dynamic SILAC |
| Isotopic Enrichment | The percentage of a metabolite or protein pool that is labeled with the stable isotope. | 95% | Mass Spectrometry | Tracer Studies |
Experimental Protocols
Dynamic SILAC for Protein Turnover Analysis
This protocol outlines a general workflow for a dynamic SILAC experiment to measure protein turnover rates using this compound.
1. Cell Culture and Labeling:
- Culture cells in "light" SILAC medium containing unlabeled L-Threonine.
- Once cells reach the desired confluency (typically around 80%), switch the medium to "heavy" SILAC medium containing this compound in place of the unlabeled form. All other essential amino acids remain unlabeled.
- Harvest cells at various time points after the medium switch (e.g., 0, 2, 4, 8, 12, 24 hours).
2. Sample Preparation:
- Lyse the cells and extract the proteins.
- Combine equal amounts of protein from the "light" (time point 0) and each "heavy" time point.
- Perform in-solution or in-gel digestion of the protein mixture using an appropriate protease (e.g., trypsin).
3. LC-MS/MS Analysis:
- Analyze the resulting peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The mass spectrometer will detect both the "light" and "heavy" forms of threonine-containing peptides, which will be separated by a specific mass difference.
4. Data Analysis:
- Use specialized software (e.g., MaxQuant) to identify and quantify the intensities of the "light" and "heavy" peptide pairs.
- Calculate the heavy-to-light (H/L) ratio for each identified peptide at each time point.
- Fit the time-course data of the H/L ratios to kinetic models to determine the protein synthesis and degradation rates for each protein.
Metabolic Flux Analysis Workflow
This protocol provides a generalized workflow for a 13C-based metabolic flux analysis, which can be adapted for use with 15N-labeled tracers like this compound to trace nitrogen metabolism.
1. Isotopic Labeling Experiment:
- Culture microorganisms or cells in a chemically defined medium containing a known concentration of a 13C-labeled substrate (e.g., [1,2-13C]glucose).
- For nitrogen flux, a 15N source like L-Threonine-15N would be used.
- Harvest the cells during the exponential growth phase to ensure a pseudo-steady state of metabolism.
2. Sample Preparation:
- Hydrolyze the cell biomass to break down proteins into their constituent amino acids.
- Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
3. GC-MS Analysis:
- Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions for each amino acid.
4. Flux Calculation:
- Use a computational model that incorporates the known biochemical reaction network of the organism.
- Input the measured mass isotopomer distributions into the model.
- The software then calculates the metabolic flux ratios and absolute flux values that best fit the experimental data.
Visualizations
Caption: Dynamic SILAC experimental workflow for protein turnover analysis.
L-Threonine-15N,d5 principle of metabolic tracing
An In-depth Technical Guide to Metabolic Tracing with L-Threonine-¹⁵N,d₅
Core Principles of Stable Isotope Tracing
Stable isotope tracing is a powerful technique used to investigate metabolic pathways within a biological system. The core principle involves introducing a molecule, or "tracer," in which one or more atoms have been replaced by their heavier, non-radioactive (stable) isotopes. These labeled molecules are chemically identical to their natural counterparts and are processed through the same metabolic pathways. By using analytical techniques like mass spectrometry, researchers can track the journey of these isotopic labels as they are incorporated into various downstream metabolites. This allows for the mapping of metabolic networks and the quantification of reaction rates, a field known as metabolic flux analysis.
L-Threonine-¹⁵N,d₅ is a specifically designed stable isotope tracer for the amino acid L-Threonine. It is labeled with:
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¹⁵N: A heavy isotope of nitrogen at the amino group.
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d₅: Five deuterium (²H or d) atoms on the carbon backbone.
This dual-labeling strategy enables the simultaneous tracing of both the nitrogen and the carbon skeleton of threonine, providing a more comprehensive view of its metabolic fate.
Metabolic Fates of L-Threonine
Once introduced into a biological system, L-Threonine-¹⁵N,d₅ enters the endogenous threonine pool and is utilized in several key metabolic pathways.
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Protein Synthesis: As an essential amino acid, a primary fate of threonine is its incorporation into newly synthesized proteins.
-
Catabolic Pathways (Degradation): Threonine can be broken down through multiple routes to provide energy and metabolic intermediates.
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Threonine Dehydrogenase Pathway: This is a major degradation pathway where threonine is oxidized to 2-amino-3-ketobutyrate. This intermediate is then cleaved by 2-amino-3-ketobutyrate coenzyme A lyase to produce glycine and acetyl-CoA . The ¹⁵N label from threonine will be traced to glycine, while the deuterated carbon skeleton (d-label) will be incorporated into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.
-
Threonine Dehydratase/Deaminase Pathway: In this pathway, threonine is converted to 2-oxobutanoate (α-ketobutyrate). This pathway is considered the primary route for threonine catabolism in healthy humans.
-
-
Anabolic Pathways (Biosynthesis):
-
Isoleucine Synthesis: Threonine serves as a direct precursor for the biosynthesis of the branched-chain amino acid isoleucine. The deuterated carbon backbone of L-Threonine-¹⁵N,d₅ can be traced into the newly synthesized isoleucine pool.
-
The following diagram illustrates the major metabolic pathways of L-Threonine and the potential fates of its isotopic labels.
Experimental Protocols & Methodologies
A typical metabolic tracing experiment using L-Threonine-¹⁵N,d₅ follows a structured workflow, from tracer administration to data analysis. The primary analytical method for detecting and quantifying the labeled molecules is mass spectrometry, often coupled with gas or liquid chromatography (GC-MS or LC-MS).
General Experimental Workflow
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Tracer Administration: L-Threonine-¹⁵N,d₅ is introduced into the biological system. This can be achieved through various methods, such as a bolus injection, continuous intravenous infusion in animal models, or by supplementing the medium in cell culture experiments.
-
Sample Collection: Biological samples (e.g., plasma, tissue biopsies, cell lysates) are collected at predetermined time points to monitor the dynamic changes in isotopic enrichment.
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Metabolite Extraction: Metabolites, including amino acids, are extracted from the collected samples using appropriate biochemical procedures.
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Sample Preparation & Derivatization: For GC-MS analysis, non-volatile compounds like amino acids must be chemically modified (derivatized) to make them volatile. This step is crucial for accurate measurement. LC-MS methods may not require this step.
-
Mass Spectrometry Analysis: The prepared samples are analyzed by GC-MS or LC-MS. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing it to distinguish between the unlabeled metabolites and their heavier, isotope-labeled counterparts (isotopologues).
-
Data Analysis: The resulting data is processed to calculate the isotopic enrichment (e.g., Molar Percent Excess, MPE) in the precursor and product pools. This information is then used in mathematical models to determine metabolic fluxes through the various pathways.
The following diagram outlines this experimental workflow.
Data Presentation and Interpretation
The quantitative output of a tracing experiment is the measurement of isotopic enrichment in various metabolites over time. This data allows researchers to calculate key metabolic parameters. For instance, the rate of appearance of labeled glycine can be used to determine the flux through the threonine dehydrogenase pathway.
Principle of Detection by Mass Spectrometry
The fundamental principle of detection relies on the mass difference imparted by the stable isotopes. L-Threonine-¹⁵N,d₅ is heavier than natural L-Threonine. When a metabolite like isoleucine is synthesized from the d₅-labeled threonine, it also becomes heavier. A mass spectrometer can precisely measure this mass difference, confirming the metabolic conversion and allowing for quantification.
Isotopic Enrichment of L-Threonine-15N,d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic enrichment of L-Threonine-15N,d5. It details the metabolic pathways, experimental protocols for production using metabolically engineered Escherichia coli, and methods for purification and analysis. This document is intended to serve as a core resource for researchers utilizing isotopically labeled L-Threonine in metabolic studies, drug development, and various scientific applications.
Introduction to L-Threonine and Isotopic Labeling
L-Threonine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. It plays a crucial role in protein synthesis, metabolism, and the proper functioning of the central nervous, cardiovascular, and immune systems.
Isotopically labeled L-Threonine, particularly this compound, is a powerful tool in metabolic research. The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N) and Deuterium (²H or D), allows for the tracing of threonine's metabolic fate in biological systems. This compound serves as an internal standard in quantitative mass spectrometry-based proteomics and metabolomics, enabling precise and accurate measurement of L-Threonine concentrations in various biological samples.
Metabolic Pathways of L-Threonine
The biosynthesis and degradation of L-Threonine involve a series of enzymatic reactions primarily studied in microorganisms like E. coli. Understanding these pathways is critical for the metabolic engineering of strains for overproduction of L-Threonine.
Biosynthesis of L-Threonine in E. coli
The biosynthesis of L-Threonine in E. coli starts from aspartate and involves several key enzymes. Metabolic engineering efforts focus on enhancing the expression of these enzymes and eliminating feedback inhibition to maximize L-Threonine yield.
Degradation of L-Threonine
L-Threonine can be degraded through several pathways. In many organisms, threonine dehydrogenase converts it to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA. Another pathway involves threonine dehydratase, which converts threonine to α-ketobutyrate. For overexpression, it is often beneficial to knock out genes involved in its degradation.
Production of this compound via Microbial Fermentation
The industrial production of L-Threonine is primarily achieved through microbial fermentation, with metabolically engineered strains of E. coli being the most common producers. The production of isotopically labeled this compound follows a similar principle, utilizing a defined minimal medium containing ¹⁵N-labeled nitrogen and a deuterium source.
Metabolically Engineered E. coli Strains
Significant research has focused on developing E. coli strains capable of high-yield L-Threonine production. Key genetic modifications include:
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Removal of Feedback Inhibition: Mutations in genes like thrA and lysC to remove feedback inhibition by L-Threonine and L-Lysine.
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Deletion of Competing Pathways: Knockout of genes such as metA (methionine synthesis) and lysA (lysine synthesis) to direct metabolic flux towards threonine.
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Deletion of Degradation Pathways: Removal of genes like tdh (threonine dehydrogenase) to prevent the breakdown of the produced L-Threonine.
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Enhanced Export: Overexpression of transporter proteins to facilitate the export of L-Threonine out of the cell.
A well-documented example is the engineered E. coli strain TH27C, which has been shown to produce high titers of L-Threonine.
Quantitative Data on L-Threonine Production
The following table summarizes typical yields and productivities achieved in high-density fed-batch fermentations of L-Threonine using engineered E. coli.
| Parameter | Value | Reference |
| L-Threonine Titer | 82.4 g/L | |
| L-Threonine Yield (from glucose) | 0.393 g/g | |
| L-Threonine Titer (with combined feeding) | 124.57 g/L | |
| Dry Cell Weight | 36.67 g/L |
Isotopic Enrichment Levels
Commercially available this compound typically has high levels of isotopic enrichment. This serves as a benchmark for production goals.
| Isotope | Enrichment Level |
| ¹⁵N | >98% |
| Deuterium (d5) | >97% |
Experimental Protocol: Production and Purification of this compound
This section outlines a comprehensive protocol for the production of this compound using a metabolically engineered E. coli strain in a fed-batch fermentation process.
Materials and Reagents
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Microorganism: Metabolically engineered E. coli strain for L-Threonine overproduction (e.g., a derivative of E. coli K-12).
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¹⁵N Source: ¹⁵NH₄Cl (>98 atom % ¹⁵N)
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Deuterium Source: D₂O (99.9 atom % D)
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Carbon Source: Glucose (or deuterated glucose for full labeling)
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Minimal Medium (M9-based):
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Na₂HPO₄
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KH₂PO₄
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NaCl
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¹⁵NH₄Cl
-
-
Trace Element Solution
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Feeding Solution: Concentrated glucose in D₂O
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Purification Reagents:
The Pivotal Role of L-Threonine-15N,d5 in Advancing Proteomics and Metabolomics Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of proteomics and metabolomics, the pursuit of precise and reproducible quantitative analysis is paramount. Stable isotope-labeled compounds have emerged as indispensable tools in this quest, and among them, L-Threonine-15N,d5 stands out as a versatile and powerful asset. This technical guide delves into the core applications of this compound, providing a comprehensive overview of its utility as an internal standard, its role in metabolic flux analysis, and its application in protein quantification. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively integrate this valuable tool into their experimental workflows.
Core Applications of this compound
This compound is an isotopically labeled form of the essential amino acid L-Threonine, where the nitrogen atom is replaced by its heavy isotope, 15N, and five hydrogen atoms are replaced by deuterium (d5). This labeling strategy imparts a known mass shift, allowing for its clear differentiation from its endogenous, unlabeled counterpart in mass spectrometry-based analyses. This key characteristic underpins its primary applications in quantitative studies.
Internal Standard for Accurate Quantification
In both proteomics and metabolomics, accurate quantification of analytes is often hampered by variations introduced during sample preparation, extraction, and analysis. This compound serves as an ideal internal standard to correct for these variations. By adding a known amount of the labeled threonine to a sample at the earliest stage of preparation, any subsequent loss or variation in signal intensity will affect both the labeled and unlabeled forms equally. The ratio of the endogenous analyte to the stable isotope-labeled internal standard (SIL-IS) provides a normalized and highly accurate measure of the analyte's concentration. This approach is crucial for achieving the high degree of precision and accuracy required in clinical research and drug development.
Metabolic Flux Analysis (MFA)
Understanding the dynamics of metabolic pathways is a central goal of metabolomics. Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. This compound can be used as a tracer in MFA studies to track the flow of threonine through various metabolic pathways. By introducing the labeled threonine into a cell culture or organism and monitoring the incorporation of the heavy isotopes into downstream metabolites over time, researchers can map and quantify the flux through specific pathways. This provides valuable insights into cellular metabolism under different physiological or pathological conditions.
Protein Quantification and Turnover Studies
In proteomics, understanding the dynamics of protein synthesis, degradation, and overall turnover is crucial. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics. While typically employing labeled arginine and lysine, the principles of SILAC can be extended to other amino acids like threonine for specific research questions. By growing cells in a medium containing this compound, the heavy isotope becomes incorporated into newly synthesized proteins. Comparing the mass spectra of peptides from labeled and unlabeled cell populations allows for the relative quantification of protein abundance. Furthermore, pulse-chase experiments using this compound can be designed to measure the rates of protein synthesis and degradation, providing a dynamic view of the proteome.
Key Metabolic and Signaling Pathways Involving L-Threonine
A thorough understanding of L-Threonine's metabolic fate and its role in cellular signaling is essential for designing and interpreting experiments using its isotopically labeled form.
L-Threonine Metabolism
L-Threonine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. It is a key component of many proteins and serves as a precursor for other important molecules.
Biosynthesis Pathway (in bacteria and plants): The
L-Threonine-15N,d5 as a Tracer for Amino Acid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of L-Threonine-15N,d5 as a stable isotope tracer for investigating amino acid metabolism. This powerful tool offers a non-radioactive method for dynamically tracking the metabolic fate of threonine, a crucial essential amino acid, providing valuable insights into protein synthesis, catabolism, and overall metabolic flux in various physiological and pathological states. This guide details the core principles, experimental methodologies, and data interpretation, tailored for professionals in research and drug development.
Introduction to L-Threonine and Stable Isotope Tracers
L-Threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. Beyond its fundamental role as a building block for proteins, threonine is a key player in several metabolic pathways. It serves as a precursor for the synthesis of other amino acids, such as glycine, and its carbon skeleton can be catabolized to produce acetyl-CoA and pyruvate, which are vital intermediates in cellular energy metabolism.
Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to trace their metabolic fate within a biological system. L-Threonine labeled with heavy isotopes, such as Nitrogen-15 (15N) and Deuterium (d, or 2H), allows researchers to distinguish it from the naturally abundant, unlabeled ("light") threonine. The incorporation of these heavy isotopes results in a mass shift that can be accurately detected and quantified using mass spectrometry (MS). This compound, with its multiple labels, provides a robust and versatile tracer for a range of metabolic studies.
Threonine Metabolic Pathways
Threonine metabolism is multifaceted, with several key pathways influencing cellular homeostasis. Understanding these pathways is crucial for designing and interpreting tracer studies.
Protein Synthesis and Degradation
The most direct metabolic fate of L-threonine is its incorporation into proteins. The balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB) determines net muscle protein balance and is a critical area of study in nutrition, exercise physiology, and disease states. Stable isotope tracers like this compound are instrumental in quantifying the rates of MPS and MPB.
Catabolic Pathways
Threonine can be catabolized through two primary pathways:
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Threonine Dehydrogenase (TDH) Pathway: This pathway converts threonine to 2-amino-3-ketobutyrate, which is then cleaved to yield glycine and acetyl-CoA. This pathway is a significant source of endogenous glycine.
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Threonine Dehydratase (Serine/Threonine Dehydratase - SDH) Pathway: This enzyme catalyzes the deamination of threonine to α-ketobutyrate, which can be further metabolized to propionyl-CoA and subsequently succinyl-CoA, an intermediate of the citric acid cycle.
The relative flux through these pathways can vary depending on the physiological state and tissue type.
Figure 1: Major metabolic pathways of L-Threonine.
Experimental Protocols Using this compound
The use of this compound as a tracer requires carefully designed and executed experimental protocols. The two primary approaches are in vivo tracer infusion studies and in vitro metabolic labeling.
In Vivo Tracer Infusion for Muscle Protein Synthesis and Breakdown
This protocol is designed to measure the fractional synthesis rate (FSR) and fractional breakdown rate (FBR) of muscle proteins in living organisms.
3.1.1. Materials
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Sterile, injectable this compound
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Saline solution (0.9% NaCl) for infusion
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Infusion pumps
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Catheters for arterial and venous blood sampling
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Biopsy needles for muscle tissue collection
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Liquid nitrogen for snap-freezing samples
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Homogenization buffer (e.g., perchloric acid)
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Internal standards for concentration measurements (e.g., [U-13C9,15N]phenylalanine and [15N]threonine)
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Derivatization reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
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Gas chromatograph-mass spectrometer (GC-MS)
3.1.2. Protocol
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Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast). Catheters are inserted into an artery for blood sampling and a vein for tracer infusion.
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Baseline Sampling: Baseline blood and muscle biopsy samples are collected to determine the natural isotopic enrichment of threonine.
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Tracer Administration: A primed, continuous infusion of this compound is initiated. Alternatively, a bolus injection can be administered. A common dosage for a bolus injection is 20 mg/kg body weight for L-[U-13C4,15N]threonine.
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Timed Sampling: Arterial and venous blood samples are collected at regular intervals throughout the infusion period. Muscle biopsies are taken at specific time points (e.g., 5, 30, and 60 minutes post-bolus) to measure the incorporation of the tracer into muscle protein.
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Sample Processing:
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Blood: Plasma is separated by centrifugation and stored at -80°C.
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Muscle Tissue: Biopsy samples are immediately snap-frozen in liquid nitrogen and stored at -80°C. The tissue is later homogenized in perchloric acid to separate the intracellular free amino acid pool from the protein-bound amino acids.
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-
Derivatization and GC-MS Analysis: Amino acids in the plasma, intracellular fluid, and protein hydrolysate are derivatized to make them volatile for GC-MS analysis. Common derivatization methods include the formation of t-butyldimethylsilyl (t-BDMS) or N-trifluoroacetyl (TFA) isopropyl esters. The isotopic enrichment of threonine is then determined by monitoring specific mass-to-charge (m/z) ratios corresponding to the labeled and unlabeled forms.
Figure 2: General experimental workflow for in vivo tracer studies.
In Vitro Metabolic Labeling (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. While typically used with arginine and lysine, the principles can be adapted for threonine to study changes in protein abundance and turnover in response to various stimuli.
3.2.1. Materials
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Cell culture medium deficient in L-threonine
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"Light" L-threonine (natural isotopic abundance)
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"Heavy" this compound
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Dialyzed fetal bovine serum (FBS)
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Cell lysis buffer
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Protein digestion enzymes (e.g., trypsin)
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Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)
3.2.2. Protocol
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Cell Culture: Two populations of cells are cultured. One population is grown in "light" medium containing unlabeled L-threonine, while the other is grown in "heavy" medium containing this compound. Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acid.
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Experimental Treatment: Once fully labeled, the cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).
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Cell Lysis and Protein Extraction: The "light" and "heavy" cell populations are harvested, and proteins are extracted using a suitable lysis buffer.
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Protein Quantification and Mixing: The protein concentrations of the two lysates are determined, and they are mixed in a 1:1 ratio.
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Protein Digestion: The mixed protein sample is digested into peptides using an enzyme like trypsin.
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LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the "heavy" threonine.
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Data Analysis: The relative abundance of a protein in the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Quantitative Data and Interpretation
The primary output of these experiments is quantitative data on the isotopic enrichment of threonine in various biological pools. This data is then used to calculate key metabolic parameters.
| Parameter | Description | Typical Units | Reference |
| Fractional Synthesis Rate (FSR) | The rate at which new proteins are synthesized, expressed as a percentage of the existing protein pool synthesized per hour. | %/h | |
| Fractional Breakdown Rate (FBR) | The rate at which existing proteins are broken down, expressed as a percentage of the protein pool broken down per hour. | %/h | |
| Net Protein Balance | The difference between FSR and FBR, indicating whether there is a net gain or loss of protein. | %/h | |
| Threonine Flux | The rate of appearance of threonine in the plasma, reflecting both dietary intake and protein breakdown. | µmol·kg⁻¹·h⁻¹ | |
| Threonine Oxidation | The rate at which threonine is catabolized for energy, often measured by the appearance of labeled CO2. | µmol·kg⁻¹·h⁻¹ |
Table 1: Key Metabolic Parameters Measured Using L-Threonine Tracers
| Tracer | Dosage | FSR (%/h) | FBR (%/h) | Net Balance (%/h) |
| L-[U-13C4,15N]threonine | 20 mg/kg (bolus) | 0.067 ± 0.001 | 0.148 ± 0.003 | -0.081 ± 0.002 |
| L-[ring-13C6]phenylalanine | 6-8.3 mg/kg (bolus) | 0.069 ± 0.002 | 0.133 ± 0.003 | -0.065 ± 0.002 |
Table 2: Example Data from a Study Comparing Threonine and Phenylalanine Tracers for Muscle Protein Kinetics in a Rabbit Model (Data adapted from Zhang et al.)
Note: The values in Table 2 are means ± SE. The study concluded that the threonine tracer provided reliable results comparable to the more traditionally used phenylalanine tracer.
Conclusion
This compound is a valuable and versatile tracer for the study of amino acid metabolism. Its use in both in vivo and in vitro experimental settings allows for the precise quantification of key metabolic processes, including protein synthesis and breakdown, and the flux through various catabolic pathways. The detailed protocols and data interpretation frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this powerful tool to gain deeper insights into health, disease, and the impact of therapeutic interventions on amino acid metabolism.
introductory guide to using L-Threonine-15N,d5 in experiments
An In-Depth Technical Guide to Utilizing L-Threonine-15N,d5 in Experimental Research
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of this compound. It covers the fundamental properties, core applications, and detailed experimental protocols for this stable isotope-labeled amino acid.
Introduction to this compound
This compound is a stable isotope-labeled (SIL) form of the essential amino acid L-Threonine. In this molecule, the nitrogen atom (¹⁴N) is replaced with its heavier, non-radioactive isotope, nitrogen-15 (¹⁵N), and five hydrogen atoms are replaced with deuterium (d), a heavy isotope of hydrogen. These isotopic substitutions make the molecule chemically identical to its natural counterpart but with a greater mass. This mass difference allows it to be distinguished and traced using mass spectrometry (MS) and nuclear magnetic resonance (NMR).
Its primary roles in research are as a tracer for metabolic flux analysis and as a highly accurate internal standard for the quantification of natural L-Threonine in complex biological samples.
Properties of this compound
The physical and chemical properties of this compound are crucial for its use in experimental settings. The key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄D₅H₄¹⁵NO₃ | |
| Molecular Weight | ~125.14 g/mol | |
| Unlabeled CAS Number | 72-19-5 | |
| Isotopic Purity (¹⁵N) | ≥ 98% | |
| Isotopic Purity (D) | ≥ 97% | |
| Chemical Purity | ≥ 98% | |
| Appearance | Solid | |
| Storage | Room temperature, away from light and moisture | |
| Applications | Metabolism, Metabolomics, Proteomics, Biomolecular NMR |
Core Applications in Research
Stable isotope-labeled amino acids are indispensable tools in modern biochemistry, pharmaceutical, and metabolic research. This compound is primarily used in two major types of applications.
Metabolic Flux Analysis and Tracing
By introducing this compound into cells or organisms, researchers can trace the fate of threonine through various metabolic pathways. This technique, known as metabolic labeling, is used to study the biosynthesis, degradation, and intracellular transport of proteins and other molecules. It provides invaluable insights into amino acid turnover rates, their contribution to energy production, and overall cellular homeostasis. While not a canonical amino acid for the SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) technique, the principles of incorporation are the same, allowing for the tracking of threonine's contribution to newly synthesized proteins and metabolites.
Quantitative Analysis via Isotope Dilution Mass Spectrometry
This compound serves as an ideal internal standard for the precise quantification of endogenous L-Threonine in biological matrices like plasma, serum, and tissue extracts. This approach, known as isotope dilution analysis, is considered the gold standard for quantitative mass spectrometry. A known amount of the labeled standard is added to a sample at the beginning of the workflow. Because the labeled standard behaves identically to the unlabeled analyte during sample preparation and ionization, it effectively corrects for sample loss and matrix-induced signal suppression or enhancement, ensuring highly accurate and reliable measurements.
Threonine Metabolic Pathways
L-Threonine is an essential amino acid involved in numerous physiological processes, including protein synthesis, lipid metabolism, and immune function. Its metabolism can be broadly divided into biosynthetic and catabolic pathways.
-
Biosynthesis: In microorganisms like E. coli, threonine is synthesized from aspartate through a multi-step enzymatic pathway. Key enzymes in this process include aspartate kinase and homoserine dehydrogenase.
-
Catabolism: In mammals, threonine degradation occurs primarily through two pathways. The first, the threonine dehydrogenase pathway, converts threonine into glycine and acetyl-CoA, which can then enter the TCA cycle. The second major pathway involves the enzyme serine/threonine dehydratase, which converts threonine to 2-oxobutanoate.
Experimental Protocols
The following sections provide detailed methodologies for the two core applications of this compound.
Protocol: Quantification of L-Threonine in Plasma by LC-MS/MS
This protocol details the use of this compound as an internal standard for quantifying endogenous L-Threonine in plasma samples.
1. Materials and Reagents:
-
This compound (Internal Standard, IS)
-
Unlabeled L-Threonine (for calibration curve)
-
Plasma samples (e.g., human, mouse)
-
Acetonitrile (ACN), HPLC-grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Sulfosalicylic acid solution (for protein precipitation)
2. Preparation of Solutions:
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.
-
Internal Standard Working Solution: Dilute the stock solution to a final concentration of ~200 µmol/L in water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting a high-concentration stock of unlabeled L-Threonine in a surrogate matrix (e.g., water or stripped plasma).
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 5 µL of 30% sulfosalicylic acid solution to precipitate proteins.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer a 25 µL aliquot of the clear supernatant to a new microcentrifuge tube.
-
Add 2.5 µL of the internal standard working solution to the supernatant.
-
Add ~225 µL of the initial mobile phase (e.g., 90:10 ACN:Water with 0.1% FA) and vortex.
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention of polar amino acids.
-
Mass Spectrometry: Analysis is performed on a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).
LC-MS/MS Parameters Example:
| Parameter | Setting |
| LC Column | HILIC Column (e.g., Intrada Amino Acid, BEH Amide) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.15% Formic Acid in Water |
| Mobile Phase B | 90% Acetonitrile + 0.15% Formic Acid in Water |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35 °C |
| Ionization Mode | ESI Positive |
| L-Threonine MRM Transition | Q1: 120.2 m/z -> Q3: 74.2 m/z |
| This compound MRM Transition | Q1: 125.1 m/z -> Q3: 78.1 m/z (approx.)* |
*Note: The exact m/z for the labeled standard should be determined by direct infusion.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (unlabeled L-Threonine / this compound) against the concentration of the calibration standards.
-
Calculate the concentration of L-Threonine in the unknown samples using the regression equation from the calibration curve.
Methodological & Application
Application Notes and Protocols for L-Threonine-¹⁵N,d⁵ Labeling in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the metabolic labeling of mammalian cells using L-Threonine-¹⁵N,d⁵. This stable isotope labeling approach is a powerful tool for quantitative proteomics, enabling the accurate measurement of protein synthesis, turnover, and post-translational modifications. The methodologies outlined below are based on the principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that allows for the quantitative comparison of proteomes from different cell populations. In a typical SILAC experiment, cells are cultured in media where a standard essential amino acid is replaced with its heavy isotope-labeled counterpart. This results in the incorporation of the "heavy" amino acid into all newly synthesized proteins. When proteomes from cells grown in "light" (unlabeled) and "heavy" media are mixed, the relative abundance of each protein can be accurately determined by mass spectrometry, as chemically identical peptides will have a known mass difference.
While lysine and arginine are the most commonly used amino acids in SILAC due to their prevalence in tryptic peptides, the use of other labeled amino acids, such as L-Threonine-¹⁵N,d⁵, offers unique advantages for studying specific aspects of protein metabolism and post-translational modifications like phosphorylation. L-Threonine is an essential amino acid, meaning mammalian cells cannot synthesize it de novo and must acquire it from the culture medium, ensuring efficient incorporation of the labeled form.
Principle of L-Threonine-¹⁵N,d⁵ Labeling
The protocol described here utilizes L-Threonine-¹⁵N,d⁵, which contains one ¹⁵N atom and five deuterium (d) atoms. This results in a mass shift of +6 Da for each threonine residue incorporated into a peptide compared to its unlabeled counterpart. This distinct mass difference allows for the clear separation and quantification of "light" and "heavy" peptide pairs in the mass spectrometer.
Data Summary
The following table summarizes the key quantitative parameters for successful L-Threonine-¹⁵N,d⁵ labeling based on typical concentrations in standard cell culture media. The actual incorporation efficiency should be experimentally verified for the specific cell line and conditions used.
| Parameter | Value | Unit | Notes |
| L-Threonine Concentration in standard DMEM/F-12 | 119.0 (1.0) | mg/L (mM) | This is the standard concentration and a good starting point for the labeled amino acid. |
| Recommended L-Threonine-¹⁵N,d⁵ Concentration | 119.0 (1.0) | mg/L (mM) | Should replace the unlabeled L-Threonine in the custom medium. |
| Expected Mass Shift per Threonine Residue | +6 | Da | Due to one ¹⁵N and five deuterium atoms. |
| Minimum Cell Doublings for >95% Incorporation | 5 - 6 | This is a general guideline for SILAC and may vary slightly between cell lines. | |
| Recommended Dialyzed Fetal Bovine Serum (dFBS) Concentration | 10 | % (v/v) | To minimize the presence of unlabeled L-Threonine from the serum. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for L-Threonine-¹⁵N,d⁵ labeling of mammalian cells.
Materials
-
Mammalian cell line of choice (e.g., HEK293, HeLa, A549)
-
Base medium deficient in L-Threonine (custom formulation)
-
L-Threonine-¹⁵N,d⁵ (purity >98%)
-
Unlabeled L-Threonine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
-
Standard cell culture incubator (37°C, 5% CO₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Materials for SDS-PAGE and in-gel digestion (trypsin)
-
Mass spectrometer for proteomic analysis
Protocol
Step 1: Preparation of SILAC Media
-
Prepare "Heavy" Medium:
-
Start with a custom formulation of a basal medium (e.g., DMEM or RPMI 1640) that completely lacks L-Threonine.
-
Supplement the basal medium with L-Threonine-¹⁵N,d⁵ to a final concentration of 119.0 mg/L (1.0 mM).
-
Add all other required amino acids at their normal concentrations.
-
Add 10% (v/v) dialyzed Fetal Bovine Serum (dFBS).
-
Add 1% (v/v) Penicillin-Streptomycin solution.
-
Sterile filter the complete "heavy" medium using a 0.22 µm filter.
-
-
Prepare "Light" Medium:
-
Use the same L-Threonine-deficient basal medium.
-
Supplement with unlabeled L-Threonine to a final concentration of 119.0 mg/L (1.0 mM).
-
Add all other components as for the "heavy" medium (dFBS, Penicillin-Streptomycin).
-
Sterile filter the complete "light" medium.
-
Step 2: Adaptation of Cells to SILAC Media
-
Thaw and culture the chosen mammalian cell line in the complete "light" medium for at least two passages to ensure they are healthy and proliferating well in the custom medium.
-
For the "heavy" labeled culture, seed cells into the complete "heavy" medium.
-
Culture the cells for at least 5-6 cell doublings to ensure near-complete incorporation of the L-Threonine-¹⁵N,d⁵. Monitor cell morphology and proliferation rate to ensure the labeled amino acid does not have a detrimental effect on cell health. The growth rate in "heavy" and "light" media should be comparable.
Step 3: Experimental Treatment
-
Once the cells in the "heavy" medium have reached >95% incorporation, they are ready for the experiment.
-
Apply the experimental treatment (e.g., drug compound, growth factor) to one of the cell populations (either "light" or "heavy" labeled cells). The other population will serve as the control.
Step 4: Cell Harvesting and Lysis
-
After the treatment period, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Combine the "light" and "heavy" cell populations at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
Step 5: Protein Digestion and Sample Preparation for Mass Spectrometry
-
Determine the protein concentration of the cleared lysate.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using an appropriate protease, typically trypsin.
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
The sample is now ready for analysis by LC-MS/MS.
Step 6: Mass Spectrometry and Data Analysis
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Use appropriate software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs. The software should be configured to search for peptides containing threonine with a +6 Da mass shift.
-
The ratio of the intensities of the "heavy" to "light" peptide peaks reflects the relative abundance of the protein in the two samples.
Visualizations
Experimental Workflow
Application Notes and Protocols for L-Threonine-15N,d5 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of L-Threonine-15N,d5 in plasma for quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The selection of an appropriate sample preparation method is critical for accurate and precise quantification by removing interfering substances such as proteins and phospholipids, and minimizing matrix effects.
This document outlines two common and effective techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) . The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for analyte loss during sample preparation and for variations in instrument response.
Introduction to this compound
This compound is a stable isotope-labeled version of the essential amino acid L-Threonine. It serves as an ideal internal standard for mass spectrometry-based quantification of endogenous L-Threonine in biological matrices like plasma. Its chemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction and chromatographic separation. The mass difference allows for its distinct detection by the mass spectrometer, enabling accurate correction for analytical variability.
Sample Preparation Methodologies
The choice of sample preparation method depends on the required level of sample cleanup, desired recovery, and throughput.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma samples. It is a widely used technique in high-throughput settings due to its simplicity and cost-effectiveness. The principle involves the addition of a precipitating agent, typically an organic solvent or an acid, to denature and precipitate plasma proteins, which are then removed by centrifugation.
-
Acetonitrile (ACN): Often the preferred organic solvent as it provides efficient protein removal and good recovery for a wide range of analytes.
-
Methanol (MeOH): Another commonly used organic solvent for protein precipitation.
-
Perchloric Acid (PCA): An acidic precipitating agent. Acid precipitants have been reported to have no effect on free amino acid concentrations in a protein concentration-dependent manner, unlike organic precipitants which can decrease concentrations.
-
Trichloroacetic Acid (TCA): A strong acid that is also effective for protein precipitation. However, with acid precipitation, lower analyte recovery and higher variability have been observed in some cases, potentially due to co-precipitation of the analyte.
| Precipitating Agent | Analyte(s) | Matrix | Recovery (%) | Precision (CV%) | Reference(s) |
| Acetonitrile | Drug Cocktail | Human Plasma | > 80 | < 6 | |
| Perchloric Acid | Drug Cocktail | Human Plasma | Lower than ACN | Higher than ACN | |
| Trichloroacetic Acid | Drug Cocktail | Human Plasma | Lower than ACN | Higher than ACN |
Note: Specific recovery data for L-Threonine with each precipitating agent is not consistently reported in the literature. The data presented is for a drug cocktail and may not be directly transferable to L-Threonine. However, acetonitrile is generally considered a good choice for amino acid analysis.
This protocol describes a general procedure for protein precipitation using acetonitrile.
Materials:
-
Plasma sample
-
This compound internal standard working solution
-
Ice-cold Acetonitrile (ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Pipettes and tips
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard working solution to the plasma sample. The concentration of the internal standard should be close to the expected endogenous concentration of L-Threonine.
-
Vortex: Briefly vortex the tube to ensure thorough mixing of the internal standard with the plasma.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma is common).
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Incubation: Incubate the samples on ice or at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a new tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase for LC-MS analysis to concentrate the analyte.
-
Analysis: The sample is now ready for injection into the LC-MS system.
Quantitative Analysis of Protein Synthesis Using L-Threonine-15N,d5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of protein synthesis in cultured cells using the stable isotope-labeled amino acid, L-Threonine-15N,d5. Metabolic labeling with this tracer, followed by mass spectrometry-based proteomic analysis, allows for the precise measurement of protein synthesis rates. This approach is invaluable for understanding the effects of drug candidates, disease states, or environmental stimuli on cellular protein homeostasis. The protocols provided herein cover cell culture and labeling, protein extraction and preparation, mass spectrometry analysis, and data interpretation. Additionally, we present the mTOR signaling pathway, a key regulator of protein synthesis, and its relevance to studies utilizing this technique.
Introduction
The dynamic process of protein synthesis is fundamental to cellular function, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. Quantitative measurement of protein synthesis rates provides critical insights into the cellular response to various stimuli and the mechanism of action of therapeutic agents. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. By incorporating stable isotope-labeled amino acids into newly synthesized proteins, researchers can differentiate between pre-existing and newly formed protein populations.
This compound is an ideal tracer for such studies. The presence of both a heavy nitrogen (15N) and five deuterium (d5) atoms results in a significant mass shift, facilitating clear differentiation from its unlabeled counterpart during mass spectrometry analysis. This application note provides a comprehensive guide for utilizing this compound to quantify protein synthesis.
Signaling Pathway: mTOR and Protein Synthesis
The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism. The mTOR signaling pathway integrates a variety of upstream signals, including growth factors, nutrients (like amino acids), and cellular energy status, to control protein synthesis. The mTORC1 complex, in particular, promotes protein synthesis by phosphorylating key downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Amino acids, including threonine, are known to activate the mTORC1 pathway. Therefore, when studying the effects of compounds on protein synthesis, understanding their impact on the mTOR pathway is often crucial.
Application Notes and Protocols for Stable Isotope-Resolved Metabolomics (SIRM) with L-Threonine-¹⁵N,d₅
For Researchers, Scientists, and Drug Development Professionals
Introduction to SIRM with L-Threonine-¹⁵N,d₅
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of a specific molecule by introducing a labeled version of that molecule into a biological system. This approach allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the identification of metabolic reprogramming in various physiological and pathological states, such as cancer. L-Threonine, an essential amino acid, plays a critical role in protein synthesis, one-carbon metabolism, and serves as a precursor for other biomolecules like glycine and acetyl-CoA. Dysregulation of threonine metabolism has been implicated in several diseases, including cancer, making it an important area of investigation.
This document provides detailed application notes and protocols for designing and conducting SIRM experiments using L-Threonine-¹⁵N,d₅. The use of a tracer with both nitrogen-15 (¹⁵N) and deuterium (d₅) labels provides comprehensive tracking of the threonine molecule through various metabolic transformations. These protocols are intended for researchers in academia and industry, including those involved in drug discovery and development, to investigate the intricate role of threonine metabolism.
Key Metabolic Pathways of L-Threonine
L-Threonine is metabolized through several key pathways that are crucial for cellular function. Understanding these pathways is essential for interpreting SIRM data.
-
Threonine Dehydrogenase Pathway: This is a primary catabolic route where threonine is converted to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA. Glycine can further participate in one-carbon metabolism, while acetyl-CoA enters the tricarboxylic acid (TCA) cycle.
-
Threonine Dehydratase Pathway: In this pathway, threonine is converted to α-ketobutyrate, which can then be metabolized to propionyl-CoA and subsequently succinyl-CoA, another TCA cycle intermediate.
-
Protein Synthesis: As an essential amino acid, a significant portion of cellular threonine is incorporated into proteins.
-
Biosynthesis of Other Amino Acids: The carbon and nitrogen atoms from threonine can be used in the synthesis of other amino acids, such as glycine and serine.
Experimental Design and Protocols
A successful SIRM experiment requires careful planning and execution from cell culture to data analysis.
Experimental Workflow
The general workflow for a SIRM experiment with L-Threonine-¹⁵N,d₅ is depicted below.
Caption: General workflow for a SIRM experiment.
Detailed Protocols
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed the cells of interest (e.g., a cancer cell line) in appropriate culture plates (e.g., 6-well plates) at a density that allows for logarithmic growth during the labeling period. Culture in standard growth medium overnight to allow for cell attachment.
-
Preparation of Labeling Medium: Prepare a custom DMEM medium that lacks L-Threonine. Supplement this medium with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids. Just before the experiment, add L-Threonine-¹⁵N,d₅ to the desired final concentration (e.g., the physiological concentration of threonine in plasma, approximately 100-200 µM).
-
Isotope Labeling: The following day, remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the prepared L-Threonine-¹⁵N,d₅ labeling medium.
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the isotope into downstream metabolites. A time course is crucial for determining when isotopic steady-state is reached.
Protocol 2: Metabolite Extraction
-
Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled threonine.
-
Metabolite Extraction: Immediately add a pre-chilled extraction solvent, such as 80% methanol in water, to the culture plate. Scrape the cells in the cold solvent and transfer the cell lysate into a microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. The samples can be stored at -80°C until LC-MS analysis.
Protocol 3: LC-MS/MS Analysis
Measuring L-Threonine-15N,d5 Enrichment: A Detailed GC-MS Protocol for Researchers
Application Note & Protocol
This document provides a comprehensive protocol for the quantitative analysis of L-Threonine-15N,d5 enrichment in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is intended for researchers, scientists, and drug development professionals investigating amino acid metabolism and metabolic flux.
Introduction
L-Threonine is an essential amino acid involved in numerous metabolic pathways. The use of stable isotope-labeled L-Threonine, such as this compound, allows for the precise tracking and quantification of its metabolic fate in vivo and in vitro. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity. However, due to the polar nature of amino acids, derivatization is a critical step to increase their volatility for GC analysis.[1] This protocol details the necessary steps from sample preparation and derivatization to GC-MS analysis and data interpretation.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound enrichment is depicted below.
Caption: Experimental workflow for this compound enrichment analysis by GC-MS.
Experimental Protocols
Sample Preparation
The initial preparation of the biological sample is crucial for accurate and reproducible results. The following steps outline the general procedure.
3.1.1. Protein Hydrolysis (for protein-bound threonine)
-
Place the dried and homogenized sample material into a borosilicate vial with a heat- and acid-resistant cap.
-
Add 6 M hydrochloric acid (0.5 mL for animal tissues, 2 mL for plant tissues).
-
Flush the vial with nitrogen gas, seal it, and heat it in an oven at 150°C for 70 minutes.[2]
-
After cooling, add 200 µL of a heptane:chloroform mixture (6:5, v/v) to remove lipids, vortex briefly, and discard the organic layer.[2]
-
Dry the samples in a heating block at 60°C under a gentle stream of nitrogen.[2]
3.1.2. Extraction of Free Amino Acids
-
For the extraction of free amino acids, grind the sample into a powder.
-
Weigh approximately 0.1 g of the powdered sample and place it in a vial with 2.0 mL of 0.1 N aqueous hydrochloric acid.
-
Perform the extraction in an ultrasonic water bath at 50°C for 3 hours.
3.1.3. Sample Cleanup For samples with a significant inorganic or complex matrix, a cleanup step using cation-exchange chromatography may be necessary to isolate the amino acids.
Derivatization
Derivatization is required to make the amino acids volatile for GC analysis. Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common and robust method.
-
Dry an aliquot of the amino acid extract under a stream of nitrogen.
-
Add 100 µL of neat MTBSTFA followed by 100 µL of acetonitrile.
-
Heat the mixture at 100°C for 4 hours to form the tert-butyl dimethylsilyl (TBDMS) derivatives.
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized amino acids. These may need to be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| GC Column | SLB™-5ms capillary column (20 m x 0.18 mm I.D. x 0.18 µm) or similar |
| Injection Mode | Splitless |
| Injector Temperature | 260°C |
| Oven Program | Initial temperature of 100°C, followed by a ramp to 360°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS Mode | Selected Ion Monitoring (SIM) |
Table 1: General GC-MS Parameters.
For the analysis of this compound, specific ions of the TBDMS derivative will be monitored. The exact mass-to-charge ratios (m/z) will depend on the fragmentation pattern of the derivatized molecule. It is recommended to first perform a full scan analysis of the derivatized this compound standard to identify the characteristic fragment ions for SIM analysis.
Data Presentation
The enrichment of this compound is determined by measuring the relative abundance of the labeled (M+6) and unlabeled (M+0) ions of a specific fragment from the derivatized threonine.
| Analyte | Derivatization Method | Monitored Ions (m/z) | Expected Retention Time (min) |
| Unlabeled L-Threonine | TBDMS | [To be determined empirically] | [To be determined empirically] |
| This compound | TBDMS | [To be determined empirically] | [To be determined empirically] |
Table 2: Monitored Ions and Expected Retention Times for TBDMS-derivatized Threonine.
The isotopic enrichment is calculated as the molar percent excess (MPE) using the following formula:
MPE = [ (AreaM+6) / (AreaM+0 + AreaM+6) ] * 100
| Sample ID | Peak Area (M+0) | Peak Area (M+6) | Molar Percent Excess (MPE) |
| Control 1 | [Value] | [Value] | [Value] |
| Treatment 1 | [Value] | [Value] | [Value] |
| Treatment 2 | [Value] | [Value] | [Value] |
Table 3: Example of Quantitative Data for this compound Enrichment.
Conclusion
This protocol provides a detailed framework for the measurement of this compound enrichment using GC-MS. The key steps of sample preparation, derivatization, and instrumental analysis have been outlined. Adherence to this protocol, with appropriate optimization for specific instrumentation and sample matrices, will enable researchers to obtain accurate and reproducible data for metabolic studies. The use of stable isotope-labeled internal standards is highly recommended to improve the accuracy and robustness of the quantification.
References
Application Notes and Protocols for NMR Spectroscopy of L-Threonine-¹⁵N,d₅ Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing L-Threonine-¹⁵N,d₅ isotope labeling in Nuclear Magnetic Resonance (NMR) spectroscopy for the study of protein structure, dynamics, and interactions. This specific labeling scheme offers significant advantages for overcoming challenges associated with large protein size and spectral complexity.
Introduction to L-Threonine-¹⁵N,d₅ Labeling
Selective labeling of amino acids, such as L-Threonine, is a powerful strategy in protein NMR to reduce spectral crowding and simplify complex spectra, which is particularly beneficial for larger proteins. The incorporation of L-Threonine-¹⁵N,d₅ provides probes at specific locations within the protein, allowing for the targeted analysis of threonine-rich regions, which are often located on protein surfaces and at interfaces of molecular interactions.
The key advantages of using L-Threonine-¹⁵N,d₅ labeling include:
-
Reduced Spectral Overlap: By only introducing ¹⁵N nuclei at threonine residues, the complexity of the ¹H-¹⁵N HSQC spectrum is significantly reduced compared to uniformly ¹⁵N-labeled samples. This is especially critical for proteins larger than 25 kDa where extensive resonance overlap can hinder analysis.
-
Probing Key Functional Sites: Threonine residues are frequently involved in critical biological functions, including phosphorylation-mediated signaling and protein-protein or protein-nucleic acid interactions. Specific labeling allows for a focused investigation of these important sites.
-
Improved Relaxation Properties and Linewidths: The 'd₅' designation indicates that the threonine residue is deuterated. Deuteration of non-exchangeable protons in the vicinity of the probed ¹⁵N-¹H group minimizes dipolar relaxation pathways, leading to slower transverse relaxation (longer T₂) and consequently sharper NMR signals. This is a crucial factor for studying high-molecular-weight proteins.
-
Access to Methyl-TROSY NMR: The methyl group of threonine (γ-methyl) serves as an excellent probe for studying the structure and dynamics of large proteins and macromolecular complexes using methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments. This technique exploits relaxation interference effects to achieve significant gains in both sensitivity and resolution.
Key NMR Experiments and Applications
The selective nature of L-Threonine-¹⁵N,d₅ labeling lends itself to a variety of powerful NMR experiments.
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence)
The ¹H-¹⁵N HSQC is the cornerstone experiment for proteins labeled with ¹⁵N. In the context of L-Threonine-¹⁵N,d₅ labeling, this 2D experiment will exclusively show correlations for the backbone amide protons and nitrogens of the threonine residues.
Applications:
-
Confirmation of Labeling and Protein Folding: The number of observed cross-peaks should correspond to the number of non-proline threonine residues, providing a quick check for successful labeling and the overall fold of the protein.
-
Ligand Binding and Drug Screening: Chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum upon the addition of a ligand or drug molecule can identify threonine residues involved in the binding interface.
-
Probing Environmental Changes: Changes in pH, temperature, or buffer conditions that affect the local environment of threonine residues can be monitored through shifts in their corresponding HSQC peaks.
3D HNCO Experiment
The 3D HNCO experiment is a triple-resonance experiment that correlates the amide proton (H), its attached nitrogen (N), and the carbonyl carbon (CO) of the preceding residue. When applied to a selectively L-Threonine-¹⁵N labeled sample, it provides unambiguous sequential connectivity information.
Applications:
-
Sequential Resonance Assignment: By identifying the carbonyl chemical shift of the residue preceding each threonine, this experiment can help to anchor the assignment of threonine resonances within the protein sequence.
-
**Structural
Application Notes & Protocols: SILAC Experimental Workflow Using L-Threonine-15N,d5 for Quantitative Phosphoproteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. It enables the accurate determination of relative protein abundance between different cell populations by metabolic incorporation of "heavy" stable isotope-labeled amino acids. This application note provides a detailed experimental workflow for a specialized SILAC approach utilizing L-Threonine-15N,d5.
The use of isotopically labeled threonine is particularly advantageous for studying post-translational modifications, specifically phosphorylation on threonine residues, which is a critical event in many cellular signaling pathways. By employing this compound, researchers can precisely quantify changes in threonine phosphorylation, providing insights into the dynamics of signaling networks such as the MAPK and Akt pathways.
Principle of the Method
The core principle of this SILAC workflow involves growing two populations of cells in media that are identical except for the isotopic composition of L-Threonine. One population is cultured in "light" medium containing natural L-Threonine, while the other is cultured in "heavy" medium where L-Threonine is replaced with this compound. Over several cell divisions, the "heavy" threonine is incorporated into the entire proteome of the second cell population.
Following experimental treatment, the two cell populations are combined, and their proteins are extracted and digested. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides from the "heavy" and "light" populations are chemically identical but differ in mass due to the incorporated stable isotopes. This mass difference allows for the relative quantification of peptide (and protein) abundance by comparing the signal intensities of the isotopic pairs in the mass spectrometer. For phosphoproteomic analysis, an additional enrichment step is performed to isolate phosphopeptides prior to LC-MS/MS analysis.
Experimental Workflow Diagram
Troubleshooting & Optimization
improving peak resolution for L-Threonine-15N,d5 labeled metabolites in chromatography
Welcome to the technical support center for the chromatographic analysis of L-Threonine and its isotopically labeled forms. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and improve peak resolution for L-Threonine-15N,d5 labeled metabolites.
Frequently Asked Questions (FAQs)
Q1: Does the isotopic labeling of this compound affect its chromatographic retention time compared to the unlabeled form?
A1: Isotope-labeled amino acids are chemically almost identical to their natural counterparts. The primary difference is a slight increase in mass due to the heavier isotopes (¹⁵N and ²H instead of ¹⁴N and ¹H). For chromatographic purposes, especially in reversed-phase liquid chromatography (RPLC), the retention time should not be significantly different. The separation is based on the molecule's interaction with the stationary phase, which is governed by its chemical properties (like polarity and structure), not its isotopic composition. However, very small differences, known as isotopic fractionation, can sometimes be observed, but these are typically negligible in standard LC separations.
Q2: What are the primary causes of poor peak resolution in chromatography?
A2: Poor peak resolution is generally a result of peak broadening or peak asymmetry (like tailing or fronting). The main factors influencing resolution are column efficiency (N), selectivity (α), and retention factor (k). Common causes include secondary chemical interactions with the stationary phase, issues with the mobile phase (e.g., incorrect pH), column degradation, and problems with the HPLC system itself, such as extra-column volume.
Q3: Is derivatization necessary for the analysis of L-Threonine?
A3: Derivatization is not always necessary but depends on the analytical technique and desired sensitivity.
-
For Gas Chromatography (GC): Derivatization is required to make amino acids, which are non-volatile, amenable to GC analysis.
-
For Liquid Chromatography (LC): Many methods now exist for analyzing underivatized amino acids, which simplifies sample preparation. However, pre- or post-column derivatization can be used to enhance detection sensitivity, especially for UV or fluorescence detectors. For LC-MS, derivatization is often unnecessary as modern mass spectrometers are highly sensitive.
Q4: Can L-Threonine be separated from its isomers like L-allo-Threonine?
A4: Yes, separating stereoisomers like L-Threonine and L-allo-Threonine is possible but requires specific chromatographic conditions. Standard reversed-phase columns may not be sufficient. Chiral chromatography, using columns with a chiral stationary phase (CSP), is the most effective method for separating these isomers. Methods using column switching between different chiral columns can confirm and quantify these closely related compounds.
Troubleshooting Guide: Improving Peak Resolution
This guide addresses common issues encountered during the chromatographic analysis of this compound and provides actionable solutions.
Issue 1: Peak Tailing
Q: My L-Threonine peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common form of peak asymmetry where the back half of the peak is broader than the front half. It negatively impacts resolution and the accuracy of quantification. The primary causes can be broken down into chemical and physical issues.
Caption: Troubleshooting flowchart for peak tailing.
A. Chemical Causes & Solutions:
-
Secondary Interactions: L-Threonine has both an amine and a carboxylic acid group, making it amphiprotic. On silica-based reversed-phase columns (like C18), residual acidic silanol groups on the silica surface can interact with the basic amine group of threonine, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, minimizing these secondary interactions.
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to have fewer accessible silanol groups, which results in better peak shapes for basic and polar analytes.
-
Solution 3: Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanol activity.
-
-
Trace Metal Contamination: Metals in the silica matrix, column hardware, or system can chelate with analytes, causing tailing.
-
Solution: Use a column with high-purity silica or wash the column with a chelating agent if contamination is suspected.
-
B. Physical & System Causes & Solutions:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.
-
Solution: Dilute the sample or reduce
-
Validation & Comparative
A Head-to-Head Comparison of L-Threonine-15N,d5 and L-Threonine-13C4,15N for Metabolic Tracing
For researchers, scientists, and drug development professionals navigating the complexities of metabolic tracing, the choice of an appropriate isotopic tracer is paramount. This guide provides an objective comparison of two commonly used stable isotope-labeled threonine variants: L-Threonine-15N,d5 and L-Threonine-13C4,15N. By examining their distinct labeling patterns, potential analytical differences, and applications, this document aims to equip researchers with the necessary information to select the optimal tracer for their experimental needs.
Stable isotope tracing is a powerful technique that allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes.[1] By introducing a substrate labeled with a heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), researchers can track the journey of atoms through biochemical reactions. L-threonine, an essential amino acid, plays a crucial role in various metabolic processes, including protein synthesis and the generation of key metabolites like glycine and acetyl-CoA, making its labeled analogues valuable tools in metabolic research.[2]
Comparison of Tracer Properties
The fundamental difference between this compound and L-Threonine-13C4,15N lies in their isotopic labeling scheme. This compound contains one ¹⁵N atom in the amino group and five deuterium atoms replacing hydrogens, while L-Threonine-13C4,15N has all four of its carbon atoms replaced with ¹³C and its nitrogen atom with ¹⁵N. This distinction has significant implications for their use in metabolic tracing studies.
| Feature | This compound | L-Threonine-13C4,15N |
| Isotopic Labels | ¹⁵N, ²H (d5) | ¹³C, ¹⁵N |
| Mass Shift | +6 Da | +5 Da |
| Primary Use | Tracing nitrogen and hydrogen flux, potential for studying kinetic isotope effects. | Tracing carbon and nitrogen backbone of threonine through metabolic pathways. |
| Kinetic Isotope Effect (KIE) | Possible due to the heavier mass of deuterium, potentially slowing enzymatic reactions. | Generally considered negligible for ¹³C and ¹⁵N, minimizing alterations to metabolic rates. |
| Metabolic Scrambling | Deuterium atoms may be lost in exchange reactions, particularly in aqueous environments. | The ¹³C and ¹⁵N labels are stably incorporated into the carbon skeleton and amino group, making them less susceptible to non-enzymatic exchange. |
| Analytical Detection (MS) | The +6 Da mass shift is readily detectable. | The +5 Da mass shift is also clearly distinguishable from the unlabeled counterpart. |
Performance and Experimental Considerations
Kinetic Isotope Effect (KIE)
A significant consideration when using deuterium-labeled compounds is the potential for a kinetic isotope effect (KIE). The increased mass of deuterium compared to hydrogen can lead to a decrease in the rate of chemical reactions where a C-H bond is broken. While this effect can be a valuable tool for studying enzyme mechanisms, it can also complicate the interpretation of metabolic flux data by potentially underestimating true metabolic rates. Studies on other deuterated substrates have shown that the KIE can be relatively small, in the range of 4-6%, but it remains an important factor to consider in experimental design and data analysis.
Metabolic Fate and Isotope Scrambling
The choice of tracer also influences the ability to track different atoms. L-Threonine-13C4,15N allows for the unambiguous tracing of the entire carbon backbone and the amino nitrogen of threonine as they are incorporated into downstream metabolites. This is particularly advantageous for mapping the flow of carbon through central metabolic pathways.
Conversely, while the ¹⁵N in this compound provides a stable marker for the amino group, the deuterium labels can be more susceptible to exchange with protons in the cellular environment. This can lead to a loss of the label and complicate the interpretation of the tracer's fate.
Experimental Protocols
A typical metabolic tracing experiment using either this compound or L-Threonine-13C4,15N in cultured cells involves the following steps:
-
Cell Culture: Cells are cultured in a standard growth medium to the desired confluence.
-
Tracer Introduction: The standard medium is replaced with a medium containing the isotopically labeled threonine. The concentration of the tracer should be carefully chosen to ensure sufficient incorporation without causing metabolic perturbations.
-
Incubation: Cells are incubated with the tracer for a specific period, which can range from minutes to days depending on the metabolic pathway of interest and whether steady-state or dynamic labeling is being assessed.
-
Metabolite Extraction: The incubation is stopped by rapidly quenching the cells' metabolism, typically using cold methanol or a similar solvent. The intracellular metabolites are then extracted.
-
LC-MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate and identify the labeled compounds and their isotopologues.
-
Data Analysis: The mass isotopomer distribution of threonine and its downstream metabolites is determined to calculate isotopic enrichment and infer metabolic fluxes.
Visualization of Experimental Workflow and Metabolic Pathways
To aid in the understanding of the experimental process and the metabolic fate of threonine, the following diagrams are provided.
References
accuracy and precision of L-Threonine-15N,d5 quantification by GC-MS versus LC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of stable isotope-labeled amino acids, such as L-Threonine-15N,d5, is pivotal in a multitude of research applications, from metabolic flux analysis to pharmacokinetic studies in drug development. The two most prominent analytical platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these techniques is not trivial and depends on various factors including the desired sensitivity, sample matrix, throughput, and the specific requirements of the study. This guide provides an objective comparison of GC-MS and LC-MS for the quantification of this compound, supported by experimental data and detailed methodologies.
Quantitative Performance: A Head-to-Head Comparison
A critical aspect of any analytical method is its accuracy and precision. While data for the direct comparison of this compound quantification is not always available in a single study, performance data for endogenous amino acids serves as a reliable proxy. The following table summarizes typical precision data for amino acid analysis using GC-MS and LC-MS/MS, as reported in a comparative study by Kaspar et al. (2009). Precision is presented as the percent technical error (%TE), where a lower value indicates higher precision.
| Parameter | GC-MS | LC-MS/MS |
| Precision (%TE) * | ||
| Alanine | 3.38% | 16.30% |
| Glycine | 3.65% | 17.15% |
| Valine | 4.10% | 19.45% |
| Leucine | 3.86% | 18.96% |
| Isoleucine | 4.04% | 19.14% |
| Proline | 4.54% | 20.25% |
| Phenylalanine | 5.30% | 21.08% |
| Tyrosine | 8.01% | 24.12% |
| Lysine | 14.02% | 30.11% |
| Threonine | Not reliably measured | Data not specified |
*Data extracted from a comparative study of urinary amino acid analysis. %TE represents the mean percent technical error, a measure of imprecision. It is important to note that in this particular study, threonine could not be reliably measured by the GC-MS method due to secondary interactions of its underivatized hydroxyl group.
In a separate study focusing on GC-MS, the intra-day precision for threonine was reported to be within 2.0
L-Threonine in Cancer Metabolism: A Comparative Guide to Isotopic Tracing Applications
A Note on L-Threonine-15N,d5: Direct applications of L-Threonine labeled with both Nitrogen-15 and Deuterium-5 (this compound) in published cancer metabolism studies are not widely documented. However, this isotopologue is commercially available and serves as a valuable tool for metabolic flux analysis, acting as a tracer to simultaneously track the fate of the threonine carbon skeleton and its amino group. This guide will broaden the scope to include applications of other L-Threonine isotopologues (e.g., ¹³C and ¹⁵N labeled) to provide a comprehensive overview and comparison of methodologies for researchers, scientists, and drug development professionals.
The essential amino acid L-Threonine is emerging as a significant contributor to cancer cell metabolism, extending beyond its canonical role in protein synthesis. It plays a crucial part in fueling the one-carbon (1C) metabolic network, a series of interconnected pathways vital for nucleotide synthesis, redox balance, and methylation reactions—all of which are fundamental for cancer cell proliferation and survival.[1][2][3] Stable isotope tracing using labeled L-Threonine allows for the quantitative analysis of its contribution to these critical metabolic pathways.
Quantitative Analysis of L-Threonine Metabolism: A Comparative Overview
The following table summarizes quantitative data from studies investigating L-Threonine metabolism in cancer, highlighting the insights gained from both stable isotope tracing and non-tracer-based methods.
| Cancer Type | Cell Line/Model | Key Quantitative Finding | Method | Reference |
| Glioblastoma | Glioblastoma Stem Cells (GSCs) | Approximately 30% of the N6-threonylcarbamoyladenosine (t6A) pool was labeled with threonine after a 6-hour incubation. | Stable Isotope Tracing with [¹³C₄,¹⁵N]L-threonine followed by Mass Spectrometry. | |
| Colon Cancer | HCT116 tumorspheres | Threonine content was significantly increased during tumorsphere formation. | Metabolomic analysis of amino acid content. | [4] |
| Mouse Embryonic Stem Cells (as a model for cancer stemness) | mESCs | Threonine deprivation leads to a time-dependent decrease in [³H]thymidine incorporation (a measure of DNA synthesis). | Radiometric assay. |
Experimental Protocols: From Isotope Tracing to Data Analysis
Detailed methodologies are crucial for the reproducibility and interpretation of metabolic studies. Below are protocols for stable isotope tracing with L-Threonine, based on established methodologies in cancer research.
Protocol 1: Specific Application of [¹³C₄,¹⁵N]L-Threonine Tracing in Glioblastoma Stem Cells
This protocol is adapted from the methodology used to study the role of threonine in t6A biosynthesis in glioblastoma stem cells.
-
Cell Culture: Glioblastoma stem cells (GSCs) are cultured in a neurobasal medium supplemented with growth factors.
-
Isotope Labeling: The standard medium is replaced with a medium containing 800 µM of [¹³C₄,¹⁵N]L-Threonine. All other components of the medium remain unchanged.
-
Incubation: Cells are incubated with the labeled threonine for 6 hours.
-
Metabolite Extraction: After incubation, the cells are collected, and metabolites are extracted.
-
Mass Spectrometry Analysis: The extracted metabolites are analyzed by mass spectrometry to determine the isotopic enrichment in t6A.
Protocol 2: A Generalized Workflow for Stable Isotope Tracing in Cancer Cell Metabolism
This protocol provides a general framework for conducting stable isotope tracing experiments in cancer research.
-
Tracer Selection: Choose a stable isotope-labeled nutrient (e.g., [U-¹³C]-Glucose, [U-¹⁵N]-Glutamine, or a labeled amino acid like L-Threonine) based on the metabolic pathway of interest.
-
Cell Culture and Labeling: Culture cancer cells in a defined medium. For the experiment, replace the standard medium with a medium containing the isotopic tracer at a known concentration.
-
Time-Course Experiment: Harvest cells and media at various time points to monitor the dynamics of tracer incorporation into downstream metabolites.
-
Sample Quenching and Metabolite Extraction: Rapidly quench metabolic activity (e.g., with cold methanol) and extract intracellular metabolites.
-
Analytical Measurement: Analyze the isotopic labeling patterns in the extracted metabolites using mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Data Analysis and Flux Calculation: Process the raw data to correct for natural isotope abundance and calculate the mass isotopomer distribution. Use metabolic flux analysis (MFA) software to estimate the rates of metabolic reactions.
Visualizing Threonine's Role in Cancer Metabolism
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of complex biological processes.
Caption: Threonine catabolism contributes to the one-carbon pool in cancer cells.
Caption: General workflow for stable isotope tracing in cancer metabolism research.
References
- 1. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editorial: The role of one-carbon metabolism in cancer progression, therapy, and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Beyond the Warburg Effect: How Do Cancer Cells Regulate One-Carbon Metabolism? [frontiersin.org]
- 4. Correlation between amino acid metabolism and self-renewal of cancer stem cells: Perspectives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling L-Threonine-15N,d5
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like L-Threonine-15N,d5 is paramount. This guide provides immediate, procedural information for the safe operational use and disposal of this stable isotope-labeled amino acid.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure and contamination. While this compound is not classified as a hazardous substance, good laboratory practice dictates the use of protective gear.[1][2][3] The recommended PPE for handling this compound is summarized below.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Skin Protection | Wear suitable protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. |
| Respiratory Protection | Under normal use with adequate ventilation, no protective equipment is typically needed. If dust formation is likely, a NIOSH/CEN approved particulate filter respirator is recommended. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound will minimize risks and ensure the integrity of the compound for experimental use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product information on the label matches the order specifications.
-
Store at room temperature in a dry, well-ventilated area, away from light and moisture. Keep the container tightly closed.
2. Handling and Preparation:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid the formation of dust. If the compound is in solid form, use appropriate ventilation, such as a chemical fume hood, during weighing and solution preparation.
-
Wash hands thoroughly before breaks and at the end of the workday after handling the substance.
3. Experimental Use:
-
Stable isotope-labeled amino acids like this compound are not radioactive and do not require special handling precautions in that regard.
-
These compounds are chemically identical to their unlabeled counterparts and can be used as tracers or internal standards in various analytical techniques, including mass spectrometry and NMR.
Spill and Emergency Procedures
Spill Response:
-
In case of a spill, avoid dust formation.
-
For containment, use a method that does not disperse dust, such as wet-brushing or using an electrically protected vacuum cleaner.
-
Collect the spilled material into a suitable, closed container for disposal.
-
Ensure the area is well-ventilated.
First Aid Measures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Wash the affected area with soap and plenty of water.
-
After eye contact: Rinse eyes with water as a precaution.
-
After ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Unused material should be disposed of as chemical waste. Do not allow the substance to enter sewers or public waters.
Workflow for Handling this compound
Caption: Logical workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
